Tipetropium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

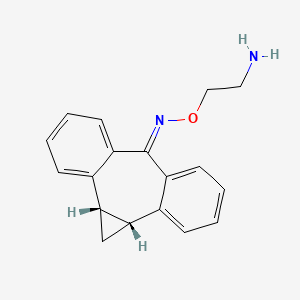

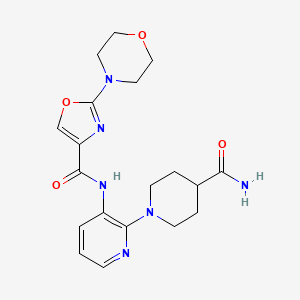

Tipetropium is a long-acting antimuscarinic bronchodilator primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts on muscarinic receptors in the airways to produce smooth muscle relaxation and bronchodilation . This compound is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tipetropium involves several steps, starting with the reaction of ethyl phenylacetate with isopropyl tropanol to generate phenylacetate isopropyl tropeine . This intermediate then undergoes substitution, reduction, and addition reactions to yield this compound . The process is designed to be simple, safe, and controllable, making it suitable for industrial production .

Industrial Production Methods

In industrial settings, the preparation of this compound involves mixing the compound with bacteriostatic agents, lysine, and water, followed by complete dissolution . This method ensures the production of a stable and effective inhalable aerosol for treating respiratory diseases .

Chemical Reactions Analysis

Types of Reactions

Tipetropium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Tipetropium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of antimuscarinic agents on chemical reactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Utilized in the development of inhalable aerosols and other respiratory treatments.

Mechanism of Action

Tipetropium exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle . This inhibition leads to bronchodilation and reduced mucus secretion, improving airflow and respiratory function . The compound specifically targets M3 muscarinic receptors, which are predominantly found in the lungs .

Comparison with Similar Compounds

Similar Compounds

Ipratropium: Another antimuscarinic bronchodilator used for similar indications.

Albuterol: A short-acting beta-agonist used for quick relief of asthma symptoms.

Salmeterol: A long-acting beta-agonist used in combination with other bronchodilators for maintenance therapy.

Uniqueness of Tipetropium

This compound is unique in its long-acting nature, allowing for once-daily administration, which improves patient compliance . It also has a higher specificity for M3 muscarinic receptors, leading to more targeted effects and fewer side effects compared to other bronchodilators .

Properties

CAS No. |

776999-66-7 |

|---|---|

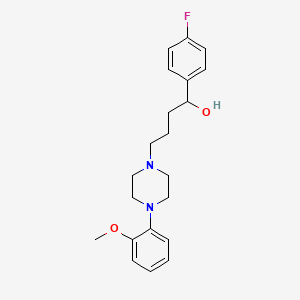

Molecular Formula |

C25H32NOS+ |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

(1S,5S)-3-[[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]oxy]-8-methyl-8-propyl-8-azoniabicyclo[3.2.1]octane |

InChI |

InChI=1S/C25H32NOS/c1-3-14-26(2)19-12-13-20(26)16-21(15-19)27-25-22-9-5-4-8-18(22)17-28-24-11-7-6-10-23(24)25/h4-11,19-21,25H,3,12-17H2,1-2H3/q+1/t19-,20-,21?,25-,26?/m0/s1 |

InChI Key |

PSQHALLZUQLPFH-IAAMCOELSA-N |

Isomeric SMILES |

CCC[N+]1([C@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4CSC5=CC=CC=C35)C |

Canonical SMILES |

CCC[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CSC5=CC=CC=C35)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)

![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)

![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)

![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)

![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)

![N-(4-chloronaphthalen-1-yl)-1-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10827091.png)